molecular formula C13H16O5 B1600017 Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate CAS No. 176375-41-0

Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate

Cat. No.: B1600017
CAS No.: 176375-41-0
M. Wt: 252.26 g/mol
InChI Key: FJAKFRLDCQWYFJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate: is a chemical compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • From Methyl 4-bromobutyrate and Vanillin: The compound can be synthesized by reacting methyl 4-bromobutyrate with vanillin under appropriate conditions.

  • Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and the use of catalysts.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like chromium(VI) oxide or potassium permanganate .

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Substitution reactions may involve nucleophilic substitution with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, potassium permanganate, acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.

  • Substitution: Nucleophiles like hydroxide or alkoxide ions, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes.

  • Reduction: Alcohols, amines.

  • Substitution: Ether derivatives, esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active molecules. Medicine: The compound is explored for its potential therapeutic properties in drug development. Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

  • Methyl 4-(4-hydroxy-2-methoxyphenoxy)butanoate

  • Methyl 4-(4-methoxy-2-hydroxyphenoxy)butanoate

  • Methyl 4-(2-methoxy-4-nitrophenoxy)butanoate

Uniqueness: Compared to these similar compounds, Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate has a unique formyl group at the 4-position, which imparts distinct chemical reactivity and potential biological activity.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-(4-formyl-2-methoxyphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-16-12-8-10(9-14)5-6-11(12)18-7-3-4-13(15)17-2/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAKFRLDCQWYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444446
Record name 4-(4-formyl-2-methoxyphenoxy)-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176375-41-0
Record name 4-(4-formyl-2-methoxyphenoxy)-butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of vanillin (47)(40.00 g, 262.89 mmol) and methyl-4-bromobutyrate (50.00 g, 276.18 mmol) in DMF (200 mL) was allowed to stir over potassium carbonate (51.53 g, 372.40 mmol) for 16 hours. Water was added to the reaction mixture at which time the product crystallised. The resulting mixture was filtered and dried in vacuo for 16 hours to afford the keto-ester (48) as a white solid (41.3 g, 66%). MP=57-59° C. 1H NMR (250 MHz, CDCl3) δ 9.80 (s, 1H), 7.46-7.40 (m, 2H), 6.97 (d, J=8.1 Hz, 1H), 4.16 (t, J=6.3 Hz, 2H), 3.92 (s, 3H), 3.70 (s, 3H), 2.57 (t, J=7.2 Hz, 2H), 2.20 (pent, J=6.7 Hz, 2H). 13C NMR (67.8 MHz, CDCl3) 188.2 (Cl), 173.7 (C12), 153.8 (Cquat.), 152.0 (Cquat.), 144.1 (Cquat.), 125.8 (Cmethine), 110.3 (C3), 108.5 (C6), 69.0 (C9), 57.0 (C8), 52.2 (C13), 30.6 (C11), 24.5 (C10). It was decided to adopt the numbering system shown in the figure below for the molecule for ease of peak assignment in 13C NMR.
Quantity
40 g
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50 g
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51.53 g
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0 (± 1) mol
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200 mL
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Yield
66%

Synthesis routes and methods II

Procedure details

To a stirred solution of vanillin (3)(2 g, 13.16 mmol) and methyl 4-bromobutyrate (2.38 g, 13.16 mmol) in DMF (20 cm3) was added freshly ground anhydrous potassium carbonate (2.03 g, 14.47 mmol). The resulting pale pink suspension was heated at 100° C. for 90 mins, after which time the suspension has become milky pink in appearance. The mixture was then poured into water (50 cm3) and extracted with Et2O (3×30 cm3). The combined organic extracts were washed with water (2×30 cm3), then 1M HCl (2×30 cm3) before being dried (MgSO4) and concentrated in vacuo. The pale pink solid 4 was used without further purification (2.7 g, 82%). m.p. 69° C. [lit. (D. L. McMinn and M. M. Greenberg, Tetrahedron, 1996, 52, 3827) m.p. 68-69° C.]. Found C, 62.0; H, 6.3; C13H16O5 requires C, 62.0; H, 6.4%; Rf 0.44 (SiO2, hexane:EtOAc, 2:1 v/v); νmax (KBr disc)/cm−1 3100-2700 (m), 1740 (s), 1680 (s); δH (300 MHz, CDCl3) 2.19 (2H, q, J=6.6 Hz, CH2), 2.56 (2H, t, J=6.6 Hz, CH2), 3.68 (3H, s, OCH3), 3.91 (3H, s, OCH3), 4.15 (2H, t, J=6.6 Hz, CH2), 6.97 (1H, d, J=8.0 Hz, H-6′), 7.40 (1H, dd, J=8.0 Hz, J=1.8 Hz, H-5′), 7.44 (1H, d, J=1.8 Hz, H-3′), 9.84 (1H, s, CHO) ppm; δC (100 MHz, CDCl3) 24.1 (CH), 30.2 (CH2), 51.5 (OCH3), 55.8 (OCH3), 67.3 (CH), 109.2 (CH), 111.5 (CH), 126.6 (CH), 130.0, 149.7, 153.7, 173.3 (COOCH3), 190.8 (CHO) ppm; m/z (FAB) 253 [(MH+), 50%].
Quantity
2 g
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Reaction Step One
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2.38 g
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2.03 g
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20 mL
Type
solvent
Reaction Step One
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Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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